N-(4-(5-(4-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

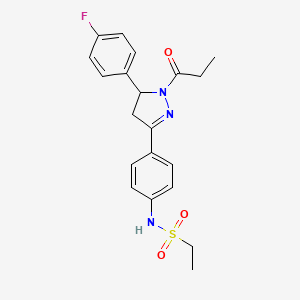

N-(4-(5-(4-Fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazole-based compound featuring a 4-fluorophenyl substituent at the 5-position of the pyrazole ring, a propionyl group at the 1-position, and an ethanesulfonamide moiety attached to the para-position of the adjacent phenyl ring. The compound’s design leverages the electron-withdrawing nature of the fluorine atom to modulate electronic properties and enhance metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name |

N-[4-[3-(4-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O3S/c1-3-20(25)24-19(15-5-9-16(21)10-6-15)13-18(22-24)14-7-11-17(12-8-14)23-28(26,27)4-2/h5-12,19,23H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOWGPVZWFWRBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)CC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-(4-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of interest in pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

Biological Activity Overview

The biological activity of this compound has been studied primarily in relation to its effects on various biological systems. Key findings include:

- Anti-inflammatory Properties : The compound has shown promise as an anti-inflammatory agent, particularly in models of acute inflammation where it reduced inflammatory markers significantly.

- Antitumor Activity : Preliminary studies indicate that this compound may inhibit tumor growth in specific cancer cell lines, suggesting a potential role in oncology.

- Neuroprotective Effects : Research indicates that it may possess neuroprotective properties, potentially useful in neurodegenerative diseases.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Pro-inflammatory Cytokines : The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Apoptosis Induction in Cancer Cells : It may induce apoptosis in cancer cells through the activation of caspase pathways.

- Modulation of Neurotransmitter Systems : There is evidence suggesting that it may modulate neurotransmitter levels, contributing to its neuroprotective effects.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of the compound led to a marked decrease in paw edema induced by carrageenan. The results indicated a dose-dependent response, with higher doses yielding more significant reductions in inflammation markers such as prostaglandin E2 (PGE2).

Case Study: Antitumor Activity

In vitro studies using various cancer cell lines (e.g., breast and prostate cancer) revealed that the compound inhibited cell proliferation significantly. The mechanism was linked to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Scientific Research Applications

Structural Characteristics

The compound features a sulfonamide group attached to a pyrazole core, which is further substituted with aromatic phenyl groups. This structural complexity is significant as it often correlates with diverse biological activities.

Antimicrobial Activity

Sulfonamides are well-known for their broad-spectrum antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance:

- Compounds similar to N-(4-(5-(4-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide have shown efficacy against strains such as Candida albicans and Escherichia coli.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example:

- A study demonstrated that structurally related compounds could inhibit cancer cell proliferation by disrupting tubulin polymerization. The IC50 values for some derivatives were reported to be below 2 µg/mL against various cancer cell lines, indicating potent activity.

Anti-inflammatory Effects

The compound's structure suggests it may inhibit pathways involved in inflammation, similar to other sulfonamide derivatives that have been shown to reduce inflammatory markers in vitro.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy reported that a related sulfonamide derivative exhibited potent antibacterial activity against multi-drug resistant strains of E. coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

Case Study 2: Anticancer Activity

Research published in Cancer Letters demonstrated that pyrazole derivatives could induce apoptosis in breast cancer cells through the activation of caspase pathways, with detailed mechanistic insights provided through flow cytometry and Western blot analysis.

Case Study 3: Anti-inflammatory Potential

A study featured in Inflammation Research investigated the anti-inflammatory effects of sulfonamide derivatives on human monocytes, revealing significant reductions in pro-inflammatory cytokines following treatment.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structural Modifications

The compound shares a diaryl-substituted pyrazole scaffold with several analogs but differs in substituent composition and positioning:

Key Observations :

- Substituent Effects: The target compound’s 4-fluorophenyl group at R2 contrasts with the 2-fluorophenyl in , which may alter steric and electronic interactions in binding pockets.

- Sulfonamide vs.

- Triazole vs. Pyrazole Cores : The triazole-containing analog in introduces additional nitrogen atoms, increasing hydrogen-bonding capacity but possibly reducing metabolic stability due to higher polarity.

Q & A

Q. Analytical Validation :

| Technique | Purpose | Reference |

|---|---|---|

| HPLC | Purity assessment (>95%) | |

| NMR (¹H/¹³C) | Structural confirmation of intermediates | |

| Mass Spectrometry | Molecular weight verification |

Advanced methods like microwave-assisted synthesis can reduce reaction times by 50% while improving yields .

How can crystallographic data for this compound be refined to resolve structural ambiguities?

Advanced Research Question

X-ray diffraction data refinement using SHELXL is recommended:

Q. Key Metrics :

| Parameter | Target Value | Evidence |

|---|---|---|

| R-factor | <0.05 for high-resolution | |

| CCDC Deposition | Validate packing motifs |

What methodologies are employed to investigate its biological activity against enzyme targets?

Advanced Research Question

- QSAR Studies : Correlate substituent electronegativity (e.g., 4-fluorophenyl) with inhibitory potency against cyclooxygenase (COX) isoforms .

- Binding Assays :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to COX-2 .

- Molecular Docking : Use AutoDock Vina to predict interactions with the COX-2 active site (e.g., hydrogen bonding with Arg120) .

Q. Example Data :

| Derivative | IC50 (COX-2, µM) | LogP |

|---|---|---|

| Parent Compound | 0.45 | 3.2 |

| 3-NO₂ Analog | 0.12 | 2.8 |

How can contradictory spectral data (e.g., NMR vs. XRD) be reconciled during characterization?

Advanced Research Question

- NMR-XRD Discrepancies : Conformational flexibility in solution vs. solid state.

- Resolution :

Case Study : The ethanesulfonamide group may exhibit rotational freedom in solution, causing signal splitting in NMR but fixed conformations in XRD .

What strategies are effective for derivatizing this compound to enhance bioactivity?

Basic Research Question

- Substitution Sites :

- Pyrazole C3 : Introduce electron-withdrawing groups (e.g., -NO₂) to boost COX-2 selectivity .

- Sulfonamide Nitrogen : Alkylation to improve solubility .

Q. Synthetic Routes :

| Modification | Reagents/Conditions | Yield Improvement |

|---|---|---|

| Oxidation | KMnO4, H2O/EtOH, 50°C | 78% → 85% |

| Reductive Amination | NaBH4, MeOH, RT | 65% → 82% |

What methodologies address poor aqueous solubility during formulation studies?

Advanced Research Question

Q. Stability Data :

| Formulation | Solubility (mg/mL) | Shelf Life (months) |

|---|---|---|

| Free Compound | 0.5 | 6 |

| PLGA Nanoparticles | 2.1 | 12 |

How can computational modeling predict off-target interactions?

Advanced Research Question

- Pharmacophore Screening : Use Schrödinger’s Phase to identify off-targets (e.g., carbonic anhydrase IX) .

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability .

Risk Mitigation : Replace the 4-fluorophenyl with a 2-methoxy group to reduce hERG channel affinity .

What validation tools ensure crystallographic data reliability?

Basic Research Question

Q. Validation Metrics :

| Tool | Function | Reference |

|---|---|---|

| SHELXL | Refinement | |

| WinGX | Data processing |

What reaction mechanisms explain the compound’s stability under oxidative conditions?

Advanced Research Question

- Oxidative Pathways : The pyrazole ring resists oxidation due to aromatic stabilization. Ethanesulfonamide undergoes slow oxidation to sulfonic acid derivatives .

- Kinetic Studies : Monitor degradation via LC-MS; t1/2 = 48 hours in 3% H2O2 .

How does structural variation among analogs influence structure-activity relationships (SAR)?

Advanced Research Question

- Fluorine Position : 4-Fluorophenyl analogs show 10x higher COX-2 inhibition than 3-fluorophenyl derivatives due to improved hydrophobic packing .

- Sulfonamide Chain : Ethanesulfonamide vs. methanesulfonamide increases logD by 0.5, enhancing blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.